molecular formula C10H12N2 B12962137 2-(Cyclohex-1-en-1-yl)pyrimidine

2-(Cyclohex-1-en-1-yl)pyrimidine

Cat. No.: B12962137
M. Wt: 160.22 g/mol
InChI Key: NKWGYCOPVBLWGN-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a cyclohexene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)pyrimidine typically involves the reaction of cyclohexene with pyrimidine under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the cyclohexene group to the pyrimidine ring. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Cyclohex-1-en-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The cyclohexene group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohex-1-en-1-yl)pyridine
  • 2-(Cyclohex-1-en-1-yl)aniline
  • 2-(Cyclohex-1-en-1-yl)benzene

Uniqueness

2-(Cyclohex-1-en-1-yl)pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct chemical properties compared to other similar compounds

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(cyclohexen-1-yl)pyrimidine

InChI

InChI=1S/C10H12N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h4-5,7-8H,1-3,6H2

InChI Key

NKWGYCOPVBLWGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=NC=CC=N2

Origin of Product

United States

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